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Cat. No.: B600174 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Rutaretin, a naturally occurring coumarin, has garnered interest within the scientific community

for its potential therapeutic applications. As a member of the furanocoumarin subclass, its

distinct chemical architecture confers a range of biological activities. This technical guide

provides a comprehensive overview of the chemical structure, physicochemical properties, and

known biological activities of Rutaretin. Detailed experimental protocols for its isolation and

analysis are presented, alongside visualizations of relevant signaling pathways to facilitate a

deeper understanding of its mechanism of action and to support further research and

development efforts.

Chemical Structure and Identification
Rutaretin is a hydroxylated and prenylated derivative of psoralen. Its core structure consists of

a furan ring fused to a chromen-2-one, characteristic of furanocoumarins.

IUPAC Name: 9-hydroxy-2-(2-hydroxypropan-2-yl)-2,3-dihydrofuro[3,2-g]chromen-7-one[1]

SMILES (Simplified Molecular Input Line Entry System): CC(C)

(C1CC2=C(O1)C(=C3C(=C2)C=CC(=O)O3)O)O[1]

Chemical Formula: C₁₄H₁₄O₅[2]
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Molecular Weight: 262.26 g/mol [2]

CAS Number: 13895-92-6[2]

Synonyms: (-)-Rutaretin, (+/-)-Rutaretin[1]

Physicochemical Properties
The physicochemical properties of Rutaretin are crucial for its handling, formulation, and

pharmacokinetic profiling. A summary of its key properties is provided in the table below.

Property Value Reference

Molecular Weight 262.26 g/mol [2]

Melting Point 198 °C [1]

Physical Description Solid [1]

Solubility

Soluble in Chloroform,

Dichloromethane, Ethyl

Acetate, DMSO, Acetone.

[3]

Storage
Recommended storage at 2-

8°C for up to 24 months.
[3]

Biological and Pharmacological Properties
Rutaretin, as a coumarin derivative, is associated with a spectrum of biological activities. While

research specifically on Rutaretin is ongoing, the broader class of coumarins is known for its

diverse pharmacological effects.

Antimicrobial Activity
Rutaretin has been identified as being active against Mycobacterium tuberculosis.[4]

Coumarins, including Rutaretin, represent a promising class of heterocyclic compounds in the

search for new antimicrobial agents due to the emergence of bacterial resistance.[4]
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Anti-inflammatory, Neuroprotective, and Antitumor
Potential
The coumarin scaffold is recognized for its anti-inflammatory, neuroprotective, and anticancer

properties.[4][5] While direct and extensive studies on Rutaretin's specific mechanisms in

these areas are limited, research on structurally related compounds provides valuable insights.

For instance, the anti-inflammatory effects of some coumarins are mediated through the

inhibition of key signaling pathways like NF-κB and MAPK. Similarly, the neuroprotective and

anticancer activities of related flavonoids and coumarins often involve the modulation of

multiple signaling cascades that regulate cell survival, apoptosis, and inflammation.

Key Signaling Pathways
While specific signaling pathways for Rutaretin are not yet fully elucidated, the mechanisms of

related coumarins and flavonoids often involve the modulation of the NF-κB and MAPK

signaling cascades. These pathways are central to cellular responses to stress, inflammation,

and proliferation.
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Figure 1: Generalized NF-κB Signaling Pathway.
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Figure 2: Simplified MAPK/ERK Signaling Pathway.

Experimental Protocols
Isolation of Rutaretin from Natural Sources (General
Protocol)
Rutaretin is naturally found in plants of the Rutaceae family, such as Atalantia racemosa and

Aegle marmelos.[2] The following is a general protocol for the isolation of coumarins from plant

material, which can be adapted for Rutaretin.

Workflow for Isolation and Purification:
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Figure 3: General workflow for the isolation of Rutaretin.
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Methodology:

Plant Material Preparation: The relevant plant parts (e.g., leaves, stems, or roots) are

collected, washed, dried in the shade, and then ground into a fine powder.

Extraction: The powdered plant material is subjected to extraction using a suitable solvent

such as chloroform, dichloromethane, or ethyl acetate in a Soxhlet apparatus. This process

is carried out for several hours to ensure exhaustive extraction.

Concentration: The resulting crude extract is concentrated under reduced pressure using a

rotary evaporator to remove the solvent.

Fractionation: The concentrated crude extract is then subjected to column chromatography

over silica gel. The column is eluted with a gradient of solvents, typically starting with a non-

polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar

solvent (e.g., ethyl acetate).

Monitoring: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to

identify those containing Rutaretin.

Purification: Fractions showing the presence of Rutaretin are pooled, concentrated, and

may be subjected to further purification steps like preparative High-Performance Liquid

Chromatography (HPLC) to obtain the pure compound.

Structural Elucidation: The structure of the isolated pure compound is confirmed using

spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass

Spectrometry (MS).[6]

In Vitro Biological Activity Assays (General Protocols)
The following are general protocols for assessing the potential anti-inflammatory,

neuroprotective, and anticancer activities of Rutaretin in vitro.

Principle: Denaturation of proteins is a well-documented cause of inflammation. This assay

measures the ability of a compound to inhibit the heat-induced denaturation of a protein,

typically bovine serum albumin (BSA).
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Methodology:

A reaction mixture consisting of the test sample (Rutaretin at various concentrations),

bovine serum albumin solution, and a buffer (e.g., phosphate-buffered saline, pH 6.3) is

prepared.

The mixture is incubated at 37°C for 20 minutes and then heated at 57°C for 3 minutes.

After cooling, the turbidity of the solution is measured spectrophotometrically at 660 nm.

The percentage inhibition of protein denaturation is calculated by comparing the absorbance

of the test sample with that of a control (without the test compound). A standard anti-

inflammatory drug (e.g., diclofenac sodium) is used as a positive control.

Principle: This assay assesses the ability of a compound to protect neuronal cells from a

neurotoxin-induced cell death. The viability of the cells is determined by the reduction of a

yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.

Methodology:

A human neuroblastoma cell line (e.g., SH-SY5Y) is cultured in a suitable medium.

The cells are seeded in 96-well plates and allowed to adhere.

The cells are then treated with a neurotoxin (e.g., 6-hydroxydopamine or amyloid-beta

peptide) in the presence or absence of various concentrations of Rutaretin.

After an incubation period, MTT solution is added to each well, and the plate is incubated for

a few hours to allow formazan crystal formation.

The formazan crystals are solubilized with a suitable solvent (e.g., DMSO), and the

absorbance is measured at a specific wavelength (e.g., 570 nm).

The neuroprotective effect is determined by the percentage of viable cells in the Rutaretin-

treated groups compared to the neurotoxin-treated control group.

Principle: Similar to the neuroprotective assay, the MTT assay can be used to evaluate the

cytotoxic effect of a compound on cancer cells.
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Methodology:

Cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) are cultured and

seeded in 96-well plates.

The cells are treated with various concentrations of Rutaretin and incubated for a specified

period (e.g., 24, 48, or 72 hours).

The MTT assay is then performed as described in the neuroprotective assay protocol.

The percentage of cell viability is calculated for each concentration of Rutaretin, and the

IC50 value (the concentration of the compound that inhibits 50% of cell growth) is

determined.

Conclusion
Rutaretin is a furanocoumarin with a well-defined chemical structure and physicochemical

properties that suggest its potential as a bioactive molecule. While preliminary evidence points

towards its antimicrobial activity, further in-depth studies are required to fully elucidate its anti-

inflammatory, neuroprotective, and anticancer mechanisms and to establish its therapeutic

potential. The experimental protocols and pathway visualizations provided in this guide are

intended to serve as a valuable resource for researchers dedicated to advancing the scientific

understanding and application of Rutaretin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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